2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5
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Overview
Description
2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5 is a deuterated compound used primarily in scientific research. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as it provides distinct signals that help in the elucidation of molecular structures and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5 typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 1,3-propanediol are protected using methoxymethyl chloride in the presence of a base such as sodium hydride.
Esterification: The protected diol is then esterified with benzoic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. Quality control measures, including NMR and mass spectrometry, are employed to confirm the incorporation of deuterium and the overall structure of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethoxy group, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or thiols derivatives.
Scientific Research Applications
2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5 is widely used in:
Chemistry: As a probe in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: In metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: In drug development and pharmacokinetics to understand the metabolism and distribution of deuterated drugs.
Industry: In the production of deuterated solvents and reagents for various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its deuterium atoms, which provide distinct signals in NMR spectroscopy and mass spectrometry. The deuterium atoms replace hydrogen atoms, leading to changes in the vibrational frequencies and chemical shifts, which are crucial for detailed molecular analysis. The molecular targets and pathways involved include the interaction with magnetic fields in NMR and the ionization processes in mass spectrometry.
Comparison with Similar Compounds
2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate: The non-deuterated version of the compound.
2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d3: A partially deuterated version with three deuterium atoms.
Uniqueness: 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5 is unique due to its fully deuterated nature, providing more distinct and easily interpretable signals in analytical techniques compared to its non-deuterated and partially deuterated counterparts. This makes it particularly valuable in high-precision studies and applications.
Properties
CAS No. |
1346601-25-9 |
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Molecular Formula |
C19H20O6 |
Molecular Weight |
349.394 |
IUPAC Name |
[3-benzoyloxy-1,1,2,3,3-pentadeuterio-2-(methoxymethoxy)propyl] benzoate |
InChI |
InChI=1S/C19H20O6/c1-22-14-25-17(12-23-18(20)15-8-4-2-5-9-15)13-24-19(21)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3/i12D2,13D2,17D |
InChI Key |
HDARWWNWEOVXIR-LVMGIWRJSA-N |
SMILES |
COCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2 |
Synonyms |
2-(Methoxymethoxy)-1,3-propanediol Dibenzoate-d5; |
Origin of Product |
United States |
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